molecular formula C21H23NO6 B14007423 (S)-6-(Benzyloxy)-5-(((benzyloxy)carbonyl)amino)-6-oxohexanoic acid

(S)-6-(Benzyloxy)-5-(((benzyloxy)carbonyl)amino)-6-oxohexanoic acid

Cat. No.: B14007423
M. Wt: 385.4 g/mol
InChI Key: ZQYUTOVEKMPVCF-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-6-(Benzyloxy)-5-(((benzyloxy)carbonyl)amino)-6-oxohexanoic acid is a synthetic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of benzyloxy groups and a carbonyl functional group, making it a versatile intermediate in organic synthesis. It is often used in the preparation of peptides and other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-(Benzyloxy)-5-(((benzyloxy)carbonyl)amino)-6-oxohexanoic acid typically involves the protection of amino acids using benzyloxycarbonyl (Cbz) groups. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-6-(Benzyloxy)-5-(((benzyloxy)carbonyl)amino)-6-oxohexanoic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzyloxy groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

The major products formed from these reactions include:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzyloxy derivatives.

Scientific Research Applications

(S)-6-(Benzyloxy)-5-(((benzyloxy)carbonyl)amino)-6-oxohexanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-6-(Benzyloxy)-5-(((benzyloxy)carbonyl)amino)-6-oxohexanoic acid involves its interaction with various molecular targets and pathways. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors . The carbonyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-6-(Benzyloxy)-5-(((benzyloxy)carbonyl)amino)-6-oxohexanoic acid is unique due to its specific combination of benzyloxy and carbonyl functional groups, which provide distinct reactivity and versatility in organic synthesis. Its ability to undergo multiple types of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industrial production.

Properties

Molecular Formula

C21H23NO6

Molecular Weight

385.4 g/mol

IUPAC Name

(5S)-6-oxo-6-phenylmethoxy-5-(phenylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C21H23NO6/c23-19(24)13-7-12-18(20(25)27-14-16-8-3-1-4-9-16)22-21(26)28-15-17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2,(H,22,26)(H,23,24)/t18-/m0/s1

InChI Key

ZQYUTOVEKMPVCF-SFHVURJKSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CCCC(=O)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCCC(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.